molecular formula C₉H₁₂N₂O₄ B1144627 (1R,2R)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol CAS No. 46423-64-7

(1R,2R)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol

Cat. No.: B1144627
CAS No.: 46423-64-7
M. Wt: 212.2
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol is a chiral compound with significant potential in various fields of scientific research. This compound features a nitrophenyl group attached to a propane-1,3-diol backbone, with an amino group at the second carbon. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and ®-2-amino-1,3-propanediol.

    Condensation Reaction: The 3-nitrobenzaldehyde undergoes a condensation reaction with ®-2-amino-1,3-propanediol in the presence of a suitable catalyst to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding nitro derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol, hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2R)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may participate in electron transfer reactions, while the amino group can form hydrogen bonds with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol
  • (1S,2S)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol

Uniqueness

(1R,2R)-2-Amino-1-(3-nitrophenyl)propane-1,3-diol is unique due to its specific stereochemistry and the position of the nitro group on the phenyl ring. This configuration can result in distinct biological activity and reactivity compared to its isomers and analogs.

Properties

IUPAC Name

(1R,2R)-2-amino-1-(3-nitrophenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-2-1-3-7(4-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDYKEPZTXLKNN-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@H]([C@@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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